5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

FGFR inhibitor Oncology Kinase inhibitor scaffold

Sourcing a reliable C5-cyclopropyl 7-azaindole building block for kinase inhibitor programs is often hampered by inconsistent purity and undocumented SAR. 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS 1254567-75-3) solves this as a privileged hinge-binding motif with verified activity against FGFR (IC50 2.10 nM), JAK1 (0.25 µM), and PDE4B (0.11-1.1 µM). The cyclopropyl group enhances metabolic stability versus alkyl analogs. · Ship-ready multi-gram lots · HPLC-verified purity · Full characterization data available.

Molecular Formula C10H10N2
Molecular Weight 158.204
CAS No. 1254567-75-3
Cat. No. B572763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
CAS1254567-75-3
Synonyms5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC10H10N2
Molecular Weight158.204
Structural Identifiers
SMILESC1CC1C2=CN=C3C(=C2)C=CN3
InChIInChI=1S/C10H10N2/c1-2-7(1)9-5-8-3-4-11-10(8)12-6-9/h3-7H,1-2H2,(H,11,12)
InChIKeyJSVGZEXTHLLLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine: Core Azaindole Kinase Scaffold


5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a 7-azaindole heterocyclic building block bearing a cyclopropyl substituent at the C5 position of the pyrrolo[2,3-b]pyridine core . The 7-azaindole scaffold functions as a privileged kinase hinge-binding motif, forming two conserved hydrogen bonds with backbone residues in the ATP-binding pocket of multiple kinases including FGFR, JAK, and c-Met families [1]. This compound serves as a versatile intermediate for the synthesis of kinase inhibitor candidates and pharmaceutical research materials .

5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine: Position-Dependent SAR & Selectivity


Generic substitution of the 7-azaindole core is not viable for kinase inhibitor development due to position-dependent structure-activity relationships (SAR) that govern both kinase selectivity and metabolic stability. The C5-cyclopropyl substitution in 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine confers distinct pharmacological properties compared to the unsubstituted 1H-pyrrolo[2,3-b]pyridine scaffold (CAS 271-63-6) or alternative regioisomers such as 2-cyclopropyl-7-azaindole (CAS 1014613-68-3) and 4-substituted pyrrolopyridines . The cyclopropyl group at C5 enhances lipophilicity and modulates binding interactions with hydrophobic pockets adjacent to the kinase hinge region, effects that cannot be recapitulated by methyl, halogen, or unsubstituted analogs [1]. Furthermore, different substitution positions yield divergent kinase inhibition profiles: C4-substituted pyrrolo[2,3-b]pyridines are documented as CHK1/CHK2 inhibitors [2], while C5-substituted derivatives bearing cyclopropyl groups have demonstrated distinct activity against FGFR, JAK1, and PDE4B targets [3].

5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine: Comparative Evidence for Target Selection


FGFR1 Cellular Potency

A derivative of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine exhibits potent FGFR1 inhibition with an IC50 of 2.10 nM in a cellular assay measuring reduction of FGF2-induced ERK phosphorylation in HUVEC cells [1]. In contrast, unsubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine, CAS 271-63-6) lacks intrinsic FGFR inhibitory activity and requires additional functionalization to achieve any kinase engagement .

FGFR inhibitor Oncology Kinase inhibitor scaffold

Metabolic Stability: CYP Oxidation Resistance

The cyclopropyl substituent at C5 of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine provides enhanced metabolic stability compared to alkyl-substituted 7-azaindole analogs. The cyclopropyl ring demonstrates resistance to cytochrome P450-mediated oxidative metabolism due to its unique electronic and steric properties, whereas methyl or ethyl substituents at the same position are more susceptible to CYP-mediated hydroxylation and subsequent clearance [1]. This metabolic advantage has been systematically characterized in 7-azaindole-based kinase inhibitor programs [2].

Metabolic stability Drug metabolism Lead optimization

Kinase Selectivity: C5 vs. C4 Substitution

The substitution position on the pyrrolo[2,3-b]pyridine scaffold determines kinase target selectivity. C4-substituted pyrrolo[2,3-b]pyridines are established as CHK1 and/or CHK2 inhibitors, as documented in multiple patents and literature reports [1]. In contrast, C5-cyclopropyl-substituted 7-azaindoles exhibit activity against distinct kinase targets including FGFR and JAK families [2]. This position-dependent selectivity arises from differential orientation of the substituent relative to the kinase hinge-binding pocket and adjacent hydrophobic regions [3].

Kinase selectivity CHK1 inhibitor FGFR inhibitor

5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine: Key Application Scenarios


FGFR-Targeted Oncology Drug Discovery

Procure 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine as a starting scaffold for the synthesis of FGFR inhibitors. Derivatives of this compound have demonstrated FGFR1 inhibition with an IC50 of 2.10 nM in HUVEC cellular assays [1]. The C5-cyclopropyl substitution provides the requisite potency and hinge-binding characteristics essential for FGFR-targeted oncology candidates.

JAK1-Selective Inhibitor Development

Use this compound as a core intermediate for developing JAK1-selective inhibitors. N-alkyl-substituted derivatives of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine exhibit selective JAK1 inhibition, with one derivative demonstrating significant reduction of TGF-β-induced hepatic stellate cell proliferation and migration at 0.25 μM [2]. This selectivity profile positions the scaffold for autoimmune and anti-fibrotic drug discovery.

PDE4B Inhibitor Synthesis for Inflammation

Employ 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine as a building block for PDE4B inhibitor development. Derivatives of this scaffold have demonstrated PDE4B inhibition with IC50 values ranging from 0.11 to 1.1 μM and significant inhibition of TNF-α release from macrophages under inflammatory conditions [3]. This activity supports its procurement for inflammatory disease research programs.

Metabolic Stability for Lead Optimization

Select 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine over alkyl-substituted 7-azaindole analogs when metabolic stability is a critical lead optimization parameter. The cyclopropyl group confers resistance to CYP-mediated oxidative metabolism compared to methyl or ethyl substituents [4], making this compound a preferred starting point for drug candidates requiring improved pharmacokinetic profiles.

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